3-(Trifluoromethoxy)benzenesulfonyl chloride
Overview
Description
3-(Trifluoromethoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C7H4ClF3O3S and a molecular weight of 260.62 g/mol . It is a colorless to light yellow liquid that is sensitive to moisture . This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
3-(Trifluoromethoxy)benzenesulfonyl chloride can be synthesized from 3-Trifluoromethoxyphenylboronic acid . The synthetic route involves the reaction of 3-Trifluoromethoxyphenylboronic acid with a sulfonyl chloride reagent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to produce the compound in larger quantities .
Chemical Reactions Analysis
3-(Trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as palladium-catalyzed desulfitative arylation.
Common reagents used in these reactions include palladium catalysts , nucleophiles , and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Trifluoromethoxy)benzenesulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as a building block for synthesizing various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is used in the synthesis of materials with specific properties.
Chemical Biology: The compound is used in studies involving chemical probes and labeling.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)benzenesulfonyl chloride involves its reactivity with nucleophiles and other reagents . The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
3-(Trifluoromethoxy)benzenesulfonyl chloride can be compared with other similar compounds, such as:
- 4-(Trifluoromethoxy)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 2-(Trifluoromethyl)benzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
These compounds share similar structural features but differ in the position of substituents on the benzene ring, which can affect their reactivity and applications . The uniqueness of this compound lies in its specific trifluoromethoxy group at the 3-position, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
3-(trifluoromethoxy)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-1-2-5(4-6)14-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODDSXTWDSJCDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380419 | |
Record name | 3-(Trifluoromethoxy)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220227-84-9 | |
Record name | 3-(Trifluoromethoxy)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethoxy)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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